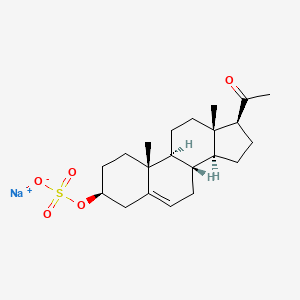
Sulfate de pregnénolone, sel de sodium
Vue d'ensemble
Description
Le sulfate de pregnénolone, sel de sodium, est un neurostéroïde très puissant et un dérivé de la pregnénolone. Il est connu pour son rôle dans la modulation de divers canaux ioniques, transporteurs et enzymes. En tant que neurostéroïde, il a des effets importants sur les fonctions cognitives et la mémoire, et il est impliqué dans divers processus physiologiques .
Applications De Recherche Scientifique
Pregnenolone sulfate sodium salt has a wide range of scientific research applications. It is used in the study of neurosteroids and their effects on cognitive and memory functions. It is also involved in research related to ion channel modulation, particularly the NMDA receptor and TRPM3 channels .
In medicine, pregnenolone sulfate sodium salt is studied for its potential therapeutic effects in conditions such as schizophrenia and other behavioral anomalies. It is also used in research related to the modulation of the GABA A receptor and its effects on anxiety and depression .
Mécanisme D'action
Target of Action
Pregnenolone sulfate sodium salt is a highly potent neurosteroid . It primarily targets the NMDA receptor , enhancing intracellular Ca2+ upon NMDA receptor-mediated synaptic activity . It also acts as an inhibitor at GABA A receptors . Additionally, it activates the transient receptor potential melastatin (TRPM3) , which is a calcium-permeable ion channel .
Mode of Action
Pregnenolone sulfate sodium salt modulates a variety of ion channels, transporters, and enzymes . It acts as a potent negative allosteric modulator of the GABA A receptor and a weak positive allosteric modulator of the NMDA receptor . It also acts as an agonist of the sigma receptor .
Biochemical Pathways
Pregnenolone sulfate sodium salt is involved in the stimulation of the N-methyl-D-aspartate receptor (NMDA), γ-Aminobutyric acid type A (GABAA), and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA-kainate) . It also modulates the NMDA mediated Ser/Thr kinase - glycogen synthase kinase 3 β (AKT/GSK3β) signaling pathway .
Result of Action
The activation of the NMDA receptor and inhibition of the GABA A receptor by pregnenolone sulfate sodium salt leads to enhanced intracellular Ca2+ . This can potentiate NMDA responses . The activation of the TRPM3 channel can also lead to an increase in intracellular calcium .
Action Environment
The action environment of pregnenolone sulfate sodium salt is primarily the brain, where it acts as a neurosteroid It is known that the effects of neurosteroids can be influenced by factors such as the cholesterol content of the plasma membrane .
Analyse Biochimique
Biochemical Properties
Pregnenolone sulfate sodium salt plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, γ-Aminobutyric acid type A (GABAA) receptors, and transient receptor potential melastatin 3 (TRPM3) channels . These interactions are crucial for its neuromodulatory effects. For instance, pregnenolone sulfate sodium salt enhances NMDA receptor-mediated synaptic activity and inhibits GABAA receptors, which can influence synaptic plasticity and neuronal excitability .
Cellular Effects
Pregnenolone sulfate sodium salt has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neurons, it enhances intracellular calcium levels upon NMDA receptor activation, which can lead to changes in synaptic strength and plasticity . Additionally, pregnenolone sulfate sodium salt has been shown to activate CREB phosphorylation and augment long-term potentiation (LTP), which are critical for memory formation and cognitive function .
Molecular Mechanism
The molecular mechanism of action of pregnenolone sulfate sodium salt involves its binding interactions with specific biomolecules. It acts as an agonist at NMDA receptors, potentiating their responses to glutamate . It also inhibits GABAA receptors, which can reduce inhibitory neurotransmission . Furthermore, pregnenolone sulfate sodium salt activates TRPM3 channels, leading to increased calcium influx and subsequent activation of downstream signaling pathways . These molecular interactions contribute to its overall neuromodulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pregnenolone sulfate sodium salt can change over time. The compound is relatively stable, but its activity may decrease due to degradation or metabolic processes. Long-term studies have shown that pregnenolone sulfate sodium salt can have sustained effects on cellular function, particularly in enhancing synaptic plasticity and cognitive behavior . Prolonged exposure may also lead to desensitization of receptors and reduced efficacy.
Dosage Effects in Animal Models
The effects of pregnenolone sulfate sodium salt vary with different dosages in animal models. At low doses, it can enhance cognitive function and memory by modulating NMDA receptor activity . At higher doses, it may exhibit toxic or adverse effects, such as excitotoxicity or disruption of normal neuronal function . Threshold effects have been observed, where a certain dosage is required to achieve the desired neuromodulatory effects without causing toxicity.
Metabolic Pathways
Pregnenolone sulfate sodium salt is involved in several metabolic pathways. It is synthesized from pregnenolone and can be further metabolized into other neurosteroids . Enzymes such as sulfotransferases play a role in its synthesis and metabolism. Pregnenolone sulfate sodium salt can also influence metabolic flux by modulating the activity of enzymes involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, pregnenolone sulfate sodium salt is transported and distributed through specific transporters and binding proteins. It can cross the blood-brain barrier and accumulate in the central nervous system . The compound’s localization and accumulation are influenced by its interactions with transporters such as organic anion-transporting polypeptides (OATPs) and binding proteins like albumin .
Subcellular Localization
Pregnenolone sulfate sodium salt is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization. For example, its interaction with NMDA receptors occurs at the synaptic membrane, while its modulation of intracellular calcium levels involves its presence in the cytoplasm . Post-translational modifications and targeting signals may direct pregnenolone sulfate sodium salt to specific cellular compartments, enhancing its neuromodulatory effects .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le sulfate de pregnénolone, sel de sodium, est synthétisé à partir de la pregnénolone par un processus de sulfation. La pregnénolone elle-même est produite à partir du cholestérol via l'enzyme de clivage de la chaîne latérale du cholestérol. La sulfation de la pregnénolone implique l'addition d'un groupe sulfate à la molécule de pregnénolone, ce qui donne du sulfate de pregnénolone .
Méthodes de production industrielle : Dans les milieux industriels, la préparation du this compound, implique l'utilisation de solvants et de réactifs spécifiques pour garantir une pureté et un rendement élevés. Le processus comprend généralement l'utilisation de diméthylsulfoxyde (DMSO), de polyéthylène glycol (PEG) et de Tween 80 pour préparer la formulation in vivo .
Analyse Des Réactions Chimiques
Types de réactions : Le sulfate de pregnénolone, sel de sodium, subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son activité biologique et son rôle de neurostéroïde .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound, comprennent les agents oxydants, les agents réducteurs et divers solvants. Les conditions de ces réactions sont soigneusement contrôlées pour garantir les résultats souhaités .
Principaux produits formés : Les principaux produits formés à partir des réactions du this compound, comprennent divers métabolites qui jouent un rôle crucial dans les voies de synthèse des stéroïdes. Ces métabolites sont impliqués dans la modulation des canaux ioniques et d'autres processus physiologiques .
Applications de la recherche scientifique
Le this compound, a un large éventail d'applications de recherche scientifique. Il est utilisé dans l'étude des neurostéroïdes et de leurs effets sur les fonctions cognitives et la mémoire. Il est également impliqué dans la recherche liée à la modulation des canaux ioniques, en particulier le récepteur NMDA et les canaux TRPM3 .
En médecine, le this compound, est étudié pour ses effets thérapeutiques potentiels dans des affections telles que la schizophrénie et d'autres anomalies comportementales. Il est également utilisé dans la recherche liée à la modulation du récepteur GABA A et ses effets sur l'anxiété et la dépression .
Mécanisme d'action
Le this compound, exerce ses effets en modulant divers canaux ioniques et récepteurs. Il agit comme un modulateur allostérique négatif puissant du récepteur GABA A et un modulateur allostérique positif faible du récepteur NMDA. Il active également les canaux TRPM3, qui sont des canaux ioniques perméables au calcium .
Le composé améliore la schizophrénie et les anomalies comportementales en modulant la voie de signalisation AKT/GSK3β (kinase Ser/Thr médiée par le NMDA - glycogene synthase kinase 3 β) .
Comparaison Avec Des Composés Similaires
Le sulfate de pregnénolone, sel de sodium, est unique dans sa capacité à moduler plusieurs canaux ioniques et récepteurs. Des composés similaires comprennent le sulfate de déhydroépiandrostérone (DHEA-S), qui est également un stéroïde sulfaté avec des propriétés neurostéroïdes similaires .
Liste des composés similaires :- Sulfate de déhydroépiandrostérone (DHEA-S)
- Monosulfate de pregnénolone
- Sulfate d'hydrogène de pregnénolone
Le this compound, se distingue par ses effets puissants sur les fonctions cognitives et la mémoire et sa capacité à moduler un large éventail de canaux ioniques et de récepteurs.
Propriétés
IUPAC Name |
sodium;[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h4,15-19H,5-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t15-,16-,17+,18-,19-,20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVJEIZJHDPTSH-UTNKIXDHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635475 | |
| Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1852-38-6 | |
| Record name | Sodium 20-oxopregn-5-en-3-yl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butane-1,4-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678996.png)
![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)

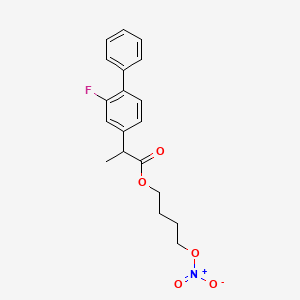
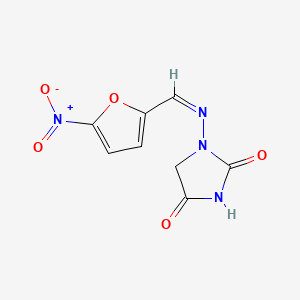
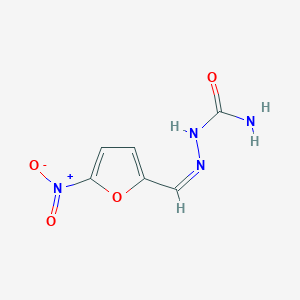
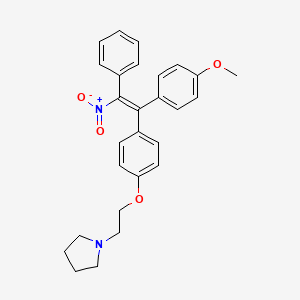
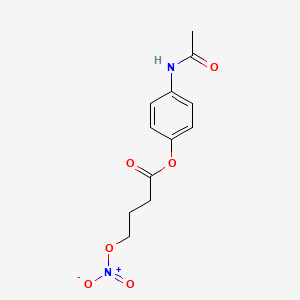
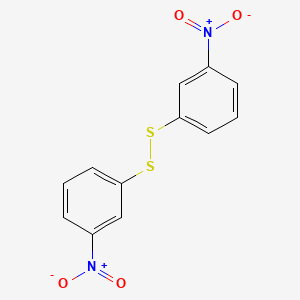
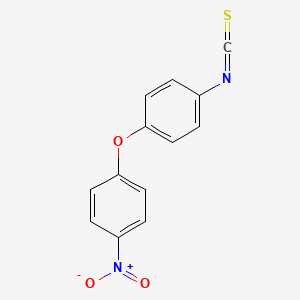

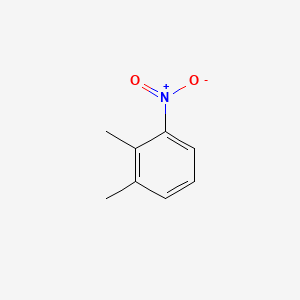
![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)
![2,4-dioxo-1H-pyrimidine-6-carboxylate;(2E)-3-heptyl-2-[(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)methylidene]-4-methyl-1,3-thiazole](/img/structure/B1679015.png)
